(1R)-1-(1-Benzofuran-2-YL)propan-1-amine

Description

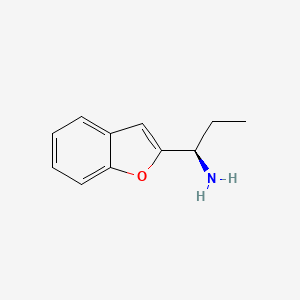

(1R)-1-(1-Benzofuran-2-YL)propan-1-amine is a chiral amine compound featuring a benzofuran moiety attached to a propan-1-amine chain

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(1R)-1-(1-benzofuran-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3/t9-/m1/s1 |

InChI Key |

OFDWCYVKINWUCJ-SECBINFHSA-N |

Isomeric SMILES |

CC[C@H](C1=CC2=CC=CC=C2O1)N |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1-Benzofuran-2-YL)propan-1-amine typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.

Attachment of Propan-1-amine Chain: The propan-1-amine chain can be introduced via a Grignard reaction or reductive amination. For example, the benzofuran core can be reacted with a Grignard reagent such as 1-bromo-3-chloropropane, followed by reduction with lithium aluminum hydride to yield the desired amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow chemistry are potential methods to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.

Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Imines, oximes.

Reduction: Dihydrobenzofuran derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R)-1-(1-Benzofuran-2-YL)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential antidepressant and anxiolytic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Benzofuran-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzofuran moiety may contribute to binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

(1S)-1-(1-Benzofuran-2-YL)propan-1-amine: The enantiomer of the compound, with potentially different biological activity.

1-(1-Benzofuran-2-YL)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.

1-(1-Benzofuran-2-YL)butan-1-amine: A compound with a longer alkyl chain, which may affect its pharmacokinetic properties.

Uniqueness: (1R)-1-(1-Benzofuran-2-YL)propan-1-amine is unique due to its specific chiral configuration and the presence of the benzofuran moiety, which can influence its binding properties and biological activity compared to its analogs.

Biological Activity

(1R)-1-(1-Benzofuran-2-YL)propan-1-amine, also known as a benzofuran derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran moiety attached to a propan-1-amine backbone. Its molecular formula is C_12H_15NO, with a molar mass of approximately 189.25 g/mol. The presence of the benzofuran ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, which could be beneficial in treating infections caused by antibiotic-resistant bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for biochemical studies and drug development.

- Neuropharmacological Effects : There is emerging evidence of its activity in modulating neurotransmitter systems, particularly involving dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders .

The mechanisms by which this compound exerts its effects are still being elucidated. Key points include:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic effects for mood disorders and schizophrenia .

- Structural Modifications : Variations in the benzofuran structure can significantly affect the compound's lipophilicity and receptor binding affinity, leading to differences in biological activity .

Table 1: Summary of Biological Activities

Case Study Example

A study published in PMC highlighted the compound's role as an allosteric potentiator of dopamine D1 receptors. In experiments with human D1 knock-in mice, administration of the compound resulted in increased locomotor activity without causing stereotypy or tachyphylaxis, indicating its potential as a therapeutic agent for disorders involving dopamine dysregulation .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted will be crucial for its development as a therapeutic agent.

- Clinical Trials : Rigorous clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.